Cytidylyltransferase Km Distinguishes Methylation State
The apparent Michaelis-Menten constant (Km) of CTP:phosphoethanolamine cytidylyltransferase purified from rat liver increases systematically with the number of N-methyl substituents on the phosphoethanolamine substrate [1]. Methyl phosphoethanolamine (one methyl group) exhibits an apparent Km of 0.11 mM, representing a 53% increase relative to the unmethylated phosphoethanolamine (0.072 mM) but remaining approximately 62-fold lower than phosphodimethylethanolamine (6.8 mM).
| Evidence Dimension | Apparent Km (Michaelis-Menten constant) for CTP:phosphoethanolamine cytidylyltransferase |
|---|---|
| Target Compound Data | 0.11 mM (methyl phosphoethanolamine / phosphomonomethylethanolamine) |
| Comparator Or Baseline | Phosphoethanolamine: 0.072 mM; Phosphodimethylethanolamine: 6.8 mM |
| Quantified Difference | 1.53× increase vs. phosphoethanolamine; 62× lower vs. phosphodimethylethanolamine |
| Conditions | CTP:phosphoethanolamine cytidylyltransferase purified to homogeneity from rat liver; assay conducted in vitro under optimized buffer conditions |
Why This Matters
The intermediate Km value confirms that methyl phosphoethanolamine occupies a kinetically distinct position in the phospholipid biosynthetic pathway, enabling researchers to probe the rate-limiting effects of progressive N-methylation without the confounding variables introduced by fully unmethylated or dimethylated substrates.
- [1] Vermeulen PS, Tijburg LB, Geelen MJ, van Golde LM. Substrate specificity of CTP:phosphoethanolamine cytidylyltransferase purified from rat liver. Biochim Biophys Acta. 1994;1211(3):343-349. View Source
